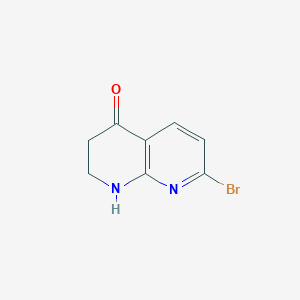

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

BenchChem offers high-quality 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXWWJQHIWXRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498349 | |

| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-87-6 | |

| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

The following technical guide details the physical properties, structural characteristics, and synthetic methodologies for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 64942-87-6).[1]

CAS 64942-87-6 | Molecular Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary & Significance

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a critical heterocyclic building block used primarily in the design of small molecule drugs.[1] Its core structure—a fused 1,8-naphthyridine ring system—serves as a robust arginine mimetic .[1] The arrangement of the nitrogen atoms and the ketone group allows it to engage in bidentate hydrogen bonding, mimicking the guanidinium group of arginine but with reduced basicity and improved oral bioavailability.

This scaffold is extensively utilized in the development of integrin inhibitors (specifically

Chemical Structure & Physical Properties[1][4][5][6][7]

Structural Analysis

The molecule consists of a pyridine ring fused to a dihydropyridinone ring.

-

Core System: 1,8-Naphthyridine (diazanaphthalene with nitrogens at positions 1 and 8).[1][2]

-

Saturation: The "2,3-dihydro" designation indicates saturation at the C2-C3 bond, imparting flexibility to the lactam ring compared to the fully aromatic analog.[1]

-

Functionalization:

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 64942-87-6 |

| IUPAC Name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one |

| Molecular Formula | C |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 190–192 °C [1] |

| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water |

| pKa (Calculated) | ~1.5 (Pyridine N), ~12.5 (Lactam NH) |

| LogP (Predicted) | 1.32 |

Synthetic Methodology

The synthesis of CAS 64942-87-6 is a two-step sequence starting from commercially available 2-amino-6-bromopyridine .[1] This protocol emphasizes regioselectivity and yield optimization.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one via aza-Michael addition and Friedel-Crafts cyclization.

Detailed Protocol

Step 1: Aza-Michael Addition

-

Reagents: 2-Amino-6-bromopyridine (1.0 eq), Ethyl acrylate (1.5–2.0 eq), Glacial Acetic Acid (cat.[1] or solvent).[3][4][5]

-

Procedure:

-

Dissolve 2-amino-6-bromopyridine in ethyl acrylate. The use of excess ethyl acrylate can serve as both reagent and solvent, though toluene can be used as a co-solvent.

-

Add catalytic glacial acetic acid (10 mol%) or use acetic acid as the solvent to activate the acrylate.

-

Heat the mixture to 80–90 °C for 12–16 hours. Monitor by LC-MS for the consumption of the aminopyridine.

-

Workup: Concentrate under reduced pressure. The residue is typically purified via flash column chromatography (Hexanes/EtOAc) to yield the linear ester intermediate.

-

-

Causality: The electron-withdrawing bromine atom on the pyridine ring reduces the nucleophilicity of the exocyclic amine. Thermal energy and acid catalysis are required to overcome this activation barrier for the Michael addition [2].

Step 2: Intramolecular Cyclization

-

Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P

O -

Procedure:

-

Mix the ester intermediate with PPA (approx. 5–10 mL per gram of substrate).

-

Heat to 100–120 °C . This temperature is critical; below 100°C, the reaction is sluggish; above 140°C, decomposition (debromination) may occur.[1]

-

Stir for 2–4 hours. The reaction proceeds via an intramolecular Friedel-Crafts acylation onto the C3 position of the pyridine ring.

-

Quenching (Critical): Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize carefully with NaOH or NH

OH to pH ~8 to precipitate the product. -

Purification: Filter the solid, wash with water, and recrystallize from ethanol or methanol.

-

-

Self-Validation: The formation of the product is confirmed by the disappearance of the ethyl ester protons in

H NMR and the appearance of a diagnostic lactam NH signal (broad singlet, >8 ppm) and the rigid bicyclic aromatic signals.[1]

Applications in Drug Discovery

The 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Integrin Antagonists:

-

The naphthyridine nitrogen (N8) and the exocyclic NH (N1) form a planar bidentate motif that binds to the carboxylate of Aspartate residues in the RGD-binding site of integrins (e.g.,

).[1] -

The 7-bromo position allows for the attachment of lipophilic linkers or aromatic groups to reach hydrophobic pockets within the receptor [3].

-

-

Kinase Inhibition:

-

Used as a hinge-binding motif in kinase inhibitors, where the donor-acceptor pattern mimics the adenine ring of ATP.[1]

-

References

-

Echemi. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one Physical Properties.

-

BenchChem. Synthesis of Ethyl 3-(2-aminopyridin-3-yl)acrylate and related naphthyridines.[1]

-

GuideChem. 1,8-Naphthyridin-4(1H)-one, 2,3-dihydro- Derivatives in Pharmaceutical Research.

Sources

Technical Guide: Naphthyridinones in Medicinal Chemistry

Executive Summary

Naphthyridinones—bicyclic scaffolds containing a fused pyridine and pyridinone ring—represent a privileged class of heterocycles in modern drug discovery. Distinguished by their isomeric diversity (1,5-, 1,6-, 1,8-, and 2,7-naphthyridines), these scaffolds offer unique physicochemical properties, including tunable hydrogen bond donor/acceptor motifs and rigid planar architectures ideal for

Structural Diversity & Physicochemical Properties

The naphthyridinone scaffold is defined by the position of the nitrogen atoms. In medicinal chemistry, the specific isomer dictates the binding mode and target selectivity.

| Isomer | Key Characteristic | Primary Therapeutic Application | Representative Compound |

| 1,8-Naphthyridin-4-one | Mimics quinolone antibiotics; chelates Mg²⁺. | Antibacterial (Gyrase/Topo IV inhibition) | Nalidixic Acid |

| 1,6-Naphthyridin-2-one | Linear geometry; mimics adenosine adenine ring. | Kinase Inhibition (Type I/II) | Torin2 (mTOR), c-Met inhibitors |

| 1,5-Naphthyridin-4-one | Tricyclic fusion potential; rigid core. | Bacterial Topoisomerase Inhibitors (NBTIs) | Gepotidacin analogs |

| 2,7-Naphthyridin-1-one | Less common; unique vector exploration. | c-Kit/VEGFR-2 Inhibition | Research compounds |

Physicochemical Advantages:

-

Hydrogen Bonding: The pyridinone carbonyl (C=O) acts as a strong H-bond acceptor, while the N-H (if unsubstituted) or adjacent substituents serve as donors, often engaging the "hinge region" of kinase domains.

-

Solubility: The presence of basic nitrogens allows for salt formation, improving aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: The electron-deficient nature of the pyridine rings reduces susceptibility to oxidative metabolism (e.g., by CYPs) at certain positions.

Synthetic Architectures

The construction of the naphthyridinone core typically relies on condensation or annulation strategies. The Friedländer condensation and Friedel-Crafts annulation are the most robust methods for generating library diversity.

General Synthetic Workflow (Friedländer Approach)

The Friedländer synthesis involves the condensation of a 2-aminoaldehyde (or ketone) with a ketone containing an active methylene group.

Figure 1: Logic flow of the Friedländer condensation for naphthyridine synthesis.

Therapeutic Target Landscape

Oncology: Kinase Inhibition (1,6-Naphthyridinones)

The 1,6-naphthyridinone scaffold has emerged as a superior alternative to quinolines for targeting the ATP-binding site of kinases.

-

Target: mTOR (Mammalian Target of Rapamycin).[1]

-

Mechanism: ATP-competitive inhibition.[2][3] The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Val2240 in mTOR).

-

Advantage: Unlike first-generation rapalogs (allosteric inhibitors), naphthyridinone-based inhibitors (e.g., Torin2) block both mTORC1 and mTORC2 complexes, preventing the feedback activation of Akt.

Antibacterial: DNA Gyrase Inhibition (1,8-Naphthyridinones)[6][7]

-

Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

-

Mechanism: These compounds stabilize the DNA-enzyme cleavage complex. The C-3/C-4 keto-acid motif (or isostere) chelates the Mg²⁺ ion essential for catalysis.

-

Evolution: Modern "Novel Bacterial Topoisomerase Inhibitors" (NBTIs) utilize a tricyclic 1,5-naphthyridinone "left-hand side" to bind a distinct pocket, overcoming fluoroquinolone resistance.

Case Study: Torin2 (mTOR Inhibitor)

Torin2 represents a pinnacle of naphthyridinone medicinal chemistry, designed to overcome the pharmacokinetic liabilities of its predecessor, Torin1.[3]

Design Logic & SAR

Torin1 was potent but suffered from poor solubility and short half-life. The optimization to Torin2 involved:

-

Scaffold Retention: The tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core was retained for hinge binding.

-

Solubility Handle: Introduction of a pyridine ring (replacing a phenyl) and specific amino substituents improved pKa and lipophilic efficiency (LipE).

-

Selectivity: The scaffold achieves >800-fold selectivity for mTOR over PI3K due to specific hydrophobic interactions in the deep pocket.

Table 1: Comparative SAR Data (Torin1 vs. Torin2)

| Feature | Torin1 | Torin2 | Improvement Logic |

| Core Scaffold | Benzo[h][1,6]naphthyridinone | Benzo[h][1,6]naphthyridinone | Maintains hinge binding (Val2240). |

| mTOR EC50 (Cell) | ~2 nM | 0.25 nM | Enhanced potency via optimized side chains. |

| PI3K EC50 | ~200 nM | 200 nM | Maintains high selectivity window (800x).[1][4][5][6] |

| Bioavailability (F%) | < 5% | 54% | Improved solubility and metabolic stability. |

| In Vivo Efficacy | Limited (Poor PK) | High | Suitable for oral dosing in xenograft models. |

Signaling Pathway Intervention

Torin2 inhibits both mTOR complexes, shutting down downstream translation and survival signals.

Figure 2: Dual inhibition of mTORC1 and mTORC2 by Torin2 prevents the Akt feedback loop common in rapalog therapy.

Experimental Protocol: Synthesis of Tricyclic Naphthyridinone Core

This protocol describes the synthesis of the tricyclic core intermediate for Torin2, based on the method described by Liu et al. (2011). This route utilizes a Horner-Wadsworth-Emmons (HWE) reaction to close the third ring.

Objective: Synthesis of ethyl 4-(phenylamino)quinoline-3-carboxylate derivative and cyclization to the tricyclic core.

Reagents & Equipment[9]

-

Starting Material: Ethyl 4-chloro-6-bromoquinoline-3-carboxylate.

-

Reagents: Aniline (or substituted aniline), 1,4-Dioxane, NaOH (1N), NaBH4, MnO2, Triethyl phosphonoacetate, NaH.

-

Equipment: Sealed pressure tube, Rotary evaporator, Flash chromatography system.

Step-by-Step Methodology

Phase 1: Nucleophilic Aromatic Substitution (SnAr)

-

Preparation: In a sealed tube, dissolve ethyl 4-chloro-6-bromoquinoline-3-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

-

Addition: Add the appropriate aniline derivative (1.0 equiv).

-

Reaction: Seal the tube and heat to 90 °C for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the chloride starting material.

-

Workup: Cool the mixture to room temperature. Neutralize by adding 1N NaOH solution.[6]

-

Extraction: Dilute with water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary amine intermediate.

Phase 2: Reduction & Oxidation (Aldehyde Formation)

-

Reduction: Dissolve the ester intermediate from Phase 1 in Ethanol. Add NaBH4 (excess) at room temperature and stir for 2–4 hours to reduce the ester to the benzyl alcohol. Quench and isolate.

-

Oxidation: Dissolve the alcohol in DCM. Add activated MnO2 (10 equiv) and stir at reflux until conversion to the aldehyde is complete. Filter through Celite and concentrate to yield the aldehyde intermediate.

Phase 3: Horner-Wadsworth-Emmons Cyclization

-

Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in THF at 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 min.

-

Coupling: Add a solution of the aldehyde intermediate (from Phase 2) in THF dropwise to the ylide.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux. The intramolecular Michael addition/lactamization sequence occurs to form the tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core.

-

Final Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.

Future Outlook

The naphthyridinone scaffold is currently evolving beyond simple inhibition.

-

PROTACs: Naphthyridinone-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins (e.g., degrading BRD4 or specific kinases) rather than just inhibiting them.

-

Fragment-Based Drug Discovery (FBDD): The rigid, planar nature of 1,6-naphthyridines makes them ideal low-molecular-weight fragments for screening against difficult protein-protein interaction (PPI) targets.

References

-

Liu, Q., et al. (2011).[5] "Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer." Journal of Medicinal Chemistry, 54(5), 1473–1480.[4][5] Link

-

Singh, S. B., et al. (2015).[7] "Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents." Bioorganic & Medicinal Chemistry Letters, 25(9), 1831-1835. Link

-

Mendiola, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(20), 6113. Link

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. (Seminal paper on Nalidixic Acid). Link

Sources

- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

The Rise of Naphthyridinone Scaffolds in the Discovery of Novel PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors centered on the promising naphthyridinone scaffold. As a senior application scientist, this document synthesizes the underlying scientific principles with actionable, field-proven insights to empower researchers in this dynamic area of oncology drug discovery.

Section 1: The Central Role of PARP in DNA Repair and the Rationale for Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[2] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality . In cancers with deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway for double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[3] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[3] In healthy cells, these DSBs would be efficiently repaired by the HR machinery. However, in cancer cells with mutations in HR genes like BRCA1 and BRCA2, this repair mechanism is compromised.[2] The inability to repair these DSBs results in genomic instability and, ultimately, selective cancer cell death.[4]

A critical aspect of the mechanism of action for many potent PARP inhibitors is PARP trapping .[2][5] This phenomenon involves the inhibitor not only blocking the catalytic activity of PARP but also stabilizing the PARP-DNA complex.[6] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect in HR-deficient tumors.[2][5]

Section 2: The Naphthyridinone Scaffold: A Privileged Pharmacophore for PARP Inhibition

The naphthyridinone core has emerged as a highly effective scaffold for the design of potent and selective PARP inhibitors. Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the NAD+ binding pocket of the PARP enzyme. The lactam moiety of the naphthyridinone scaffold is a key hydrogen bonding motif that mimics the nicotinamide portion of the natural substrate, NAD+.

The development of naphthyridinone-based PARP inhibitors has often evolved from initial isoquinolinone leads.[1][7] By incorporating the nitrogen atom into the bicyclic ring system, the naphthyridinone scaffold can offer improved pharmacokinetic properties and avoid potential liabilities associated with anilinic moieties.[1][7]

Further optimization of this scaffold has led to the identification of highly potent preclinical candidates with excellent oral bioavailability and significant antitumor efficacy in xenograft models.[1][7]

Section 3: Drug Discovery Workflow: From Hit to Lead

The discovery of novel naphthyridinone-based PARP inhibitors follows a structured, multi-stage workflow.

Caption: A simplified synthetic scheme for the formation of a 1,5-naphthyridin-2(1H)-one core.

Section 5: Essential Experimental Protocols for Inhibitor Characterization

A robust and reproducible set of bioassays is critical for the comprehensive evaluation of novel naphthyridinone-based PARP inhibitors.

PARP1 Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. Several formats are available, including colorimetric, chemiluminescent, and fluorescence-based readouts. [8][9][10] Step-by-Step Protocol (Colorimetric Example):

-

Plate Coating: Coat a 96-well plate with histones, the protein substrate for PARP1, and incubate overnight. Wash the plate to remove unbound histones. [8]2. Reaction Setup: Prepare a master mix containing reaction buffer, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+. [8]3. Inhibitor Addition: Add the test compounds (naphthyridinone derivatives) at various concentrations to the designated wells. Include positive (no inhibitor) and negative (no enzyme) controls. [8]4. Enzyme Addition: Add purified recombinant PARP1 enzyme to all wells except the negative control. [8]5. Incubation: Incubate the plate at room temperature to allow the PARPylation reaction to proceed.

-

Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains incorporated onto the histones. After another wash step, add a colorimetric HRP substrate. [8]7. Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to PARP1 activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. A common method is the fluorescence polarization (FP) assay. [5][11] Step-by-Step Protocol (Fluorescence Polarization):

-

Reagent Preparation: Prepare solutions of PARP1 enzyme, a fluorescently labeled DNA probe, and NAD+. [5]2. Assay Setup: In a 96-well plate, combine the PARP1 enzyme and the fluorescent DNA probe. In the absence of an inhibitor, PARP1 will bind to the DNA, resulting in a high FP signal.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Initiation of PARylation: Add NAD+ to initiate the auto-PARylation of PARP1. In the absence of a trapping agent, the negatively charged PAR chains will cause PARP1 to dissociate from the DNA, leading to a decrease in the FP signal. [6]5. Data Measurement: A potent trapping agent will prevent this dissociation, thus maintaining a high FP signal. [6]Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The increase in the FP signal in the presence of the inhibitor is proportional to its PARP trapping activity. Calculate the EC50 for PARP trapping.

Cell-Based Assays

Cell Viability/Cytotoxicity Assay:

This assay determines the effect of the naphthyridinone derivatives on the proliferation of cancer cell lines, particularly those with and without HR deficiencies (e.g., BRCA1/2 mutant vs. wild-type).

Step-by-Step Protocol (MTT/XTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to the wells. Viable cells will metabolize the salt into a colored formazan product.

-

Data Measurement: Measure the absorbance of the formazan product.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

Immunofluorescence for DNA Damage Markers:

This assay visualizes the induction of DNA damage (e.g., DSBs) in cells treated with the PARP inhibitor. A common marker for DSBs is phosphorylated histone H2AX (γH2AX).

Step-by-Step Protocol:

-

Cell Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per cell. An increase in foci indicates an accumulation of DNA double-strand breaks.

Section 6: Quantitative Data Summary

The following table summarizes the in vitro activity of representative naphthyridinone-based PARP inhibitors from published studies.

| Compound ID | PARP-1 IC50 (nM) | Cell Proliferation IC50 (nM, BRCA mutant DLD-1) | PARP-1 DNA Trapping EC50 (nM) | Selectivity (PARP-1 vs PARP-2 Trapping) | Reference |

| 8m | 0.49 | 4.82 | 1.85 | >1000-fold | [2][12] |

| AZD5305 (Saruparib) | - | - | Potent Trapper | PARP1-selective | [13][14] |

| Compound 34 | Potent | Strong (MDA-MB-436) | - | - | [7] |

Section 7: Case Study: Saruparib (AZD5305) - A Next-Generation PARP1-Selective Inhibitor

Saruparib (AZD5305) is a novel, highly selective PARP1 inhibitor and trapper that has shown significant promise in clinical development. [13][14]By selectively targeting PARP1, saruparib aims to improve upon the therapeutic window of first-generation PARP inhibitors that also inhibit PARP2, which may contribute to hematological toxicities. [14] In the Phase I/IIa PETRA clinical trial, saruparib demonstrated a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors harboring mutations in HRR genes. [14][15]The pharmacokinetic and pharmacodynamic data from this trial indicated sustained target engagement at tolerated doses. [14][15]This next-generation inhibitor exemplifies the potential of designing highly selective agents based on privileged scaffolds like naphthyridinone to enhance efficacy and reduce side effects.

Section 8: Conclusion and Future Directions

The naphthyridinone scaffold has proven to be a fertile ground for the discovery of novel, potent, and selective PARP inhibitors. The synthetic tractability and favorable physicochemical properties of this core have enabled the development of promising clinical candidates. Future research in this area will likely focus on:

-

Enhancing PARP1 Selectivity: Further refining the naphthyridinone scaffold to achieve even greater selectivity for PARP1 over other PARP family members.

-

Modulating PARP Trapping: Fine-tuning the structure to optimize the balance between catalytic inhibition and PARP trapping to maximize therapeutic efficacy while minimizing toxicity.

-

Combination Therapies: Exploring the synergistic potential of naphthyridinone-based PARP inhibitors with other anticancer agents, including immunotherapy and targeted therapies.

-

Overcoming Resistance: Designing novel naphthyridinone derivatives that can overcome known mechanisms of resistance to existing PARP inhibitors.

The continued exploration of the naphthyridinone scaffold holds significant promise for the development of the next generation of PARP inhibitors, offering the potential for improved outcomes for patients with a variety of cancers.

References

-

Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

-

Ren, J., et al. (2023). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ChEMBL. [Link]

-

Ren, J., et al. (2023). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate. [Link]

-

Assay-Protocol. (n.d.). PARP. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]

-

Keating, G. M. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]

-

BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships in vitro. Retrieved from [Link]

-

Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

-

Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. [Link]

-

Abarca, B., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1736. [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

-

NMS Group. (2025). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

ecancer. (2024). PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. Retrieved from [Link]

-

American Association for Cancer Research. (2024). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. Retrieved from [Link]

-

ASCO. (n.d.). Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. Retrieved from [Link]

-

Lee, J. E., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 22(16), 8869. [Link]

-

Yap, T. (2022). Update on PETRA trial investigating a next-generation PARP1 select inhibitor. YouTube. [Link]

-

Wang, X., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. [Link]

Sources

- 1. PARP assay [assay-protocol.com]

- 2. Document: Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PA... - ChEMBL [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. PARP and DDR Pathway Drug Discovery [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]

- 14. m.youtube.com [m.youtube.com]

- 15. aacr.org [aacr.org]

The Strategic Role of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents across a wide range of diseases. This guide focuses on a particularly strategic derivative, 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one . We will explore its role not as an end-product, but as a crucial and versatile intermediate that provides a gateway to vast chemical diversity. The bromine atom at the C7 position serves as a highly efficient synthetic handle, enabling chemists to employ a variety of modern cross-coupling reactions. This capability is paramount for systematic Structure-Activity Relationship (SAR) studies, rapid library synthesis, and the optimization of lead compounds. This paper will detail the synthesis and reactivity of this key building block, present workflows for its application in drug discovery campaigns, and examine case studies where its derivatives have shown significant promise, particularly in the development of targeted kinase inhibitors for oncology.

Chapter 1: The 1,8-Naphthyridinone Core: A Privileged Scaffold in Medicinal Chemistry

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of pharmaceutical research is a testament to its remarkable versatility. As a bioisostere of quinoline, this nitrogen-containing heterocyclic system has been the foundation for molecules with a wide spectrum of biological activities.[1]

Historical Context: The Dawn of a New Antibacterial Class

The pivotal moment for the 1,8-naphthyridine core came in 1962 with the discovery of nalidixic acid. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its success in treating urinary tract infections established 1,8-naphthyridine as a new chemotherapeutic agent and laid the groundwork for the entire quinolone family of antibiotics.[1][2] The mechanism of action, inhibition of bacterial DNA gyrase, highlighted the scaffold's ability to interact with critical biological targets.[2]

A Spectrum of Biological Activity

Following the success of nalidixic acid, extensive research has unveiled the scaffold's potential in numerous therapeutic areas beyond antimicrobials. Derivatives have been developed with a wide array of pharmacological properties, including:

-

Anticancer: Targeting key enzymes like topoisomerase II, protein kinases, and regulators of the cell cycle.[1][3][4]

-

Anti-inflammatory and Analgesic: Demonstrating significant effects in various models of inflammation and pain.[3][5]

-

Neurological Disorders: Investigated for potential in treating conditions like Alzheimer's disease and depression.[3][5]

This broad utility has cemented the 1,8-naphthyridine framework as a privileged structure in drug discovery, capable of forming the basis for inhibitors, antagonists, and modulators for a diverse set of biological targets.[6][7][8]

Caption: The core chemical structure of 1,8-Naphthyridin-4(1H)-one with standard numbering.

Chapter 2: The Synthetic Keystone: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

While the 1,8-naphthyridinone core provides the foundational structure, its true potential in modern drug discovery is unlocked through strategic functionalization. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 64942-87-6) is a preeminent example of a keystone intermediate designed for this purpose.

Synthesis and Chemical Properties

The synthesis of the naphthyridinone core can be achieved through several established methods, such as the Friedländer or Knorr reactions.[9] For the 7-bromo variant, a common approach involves the condensation of a 2-amino-4-bromopyridine derivative with a suitable three-carbon synthon like acrylic acid or its esters, followed by cyclization.

The defining feature of this molecule is the bromine atom at the C7 position. In the context of medicinal chemistry, this halogen is not merely a substituent; it is a "synthetic handle." Its presence makes the C7 carbon atom highly susceptible to a suite of powerful palladium-catalyzed cross-coupling reactions. This reactivity is the primary reason for its value in drug discovery, as it allows for the controlled and efficient introduction of a vast array of chemical groups.

A Gateway to Chemical Diversity via Cross-Coupling

The C-Br bond at the 7-position is an ideal substrate for several transformative reactions, each opening a different door to chemical diversity:

-

Suzuki Coupling: Reacts with boronic acids or esters to form new carbon-carbon bonds, ideal for introducing aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form carbon-nitrogen bonds, allowing for the installation of various substituted amino groups.

-

Sonogashira Coupling: Reacts with terminal alkynes to form carbon-carbon triple bonds, which can serve as linear linkers or be further functionalized.

-

Heck Coupling: Reacts with alkenes to introduce vinyl groups.

This versatility allows a single, readily available intermediate to become the starting point for hundreds or thousands of unique derivatives, making it an invaluable tool for exploring chemical space.

Caption: Reactivity of the 7-bromo intermediate in key cross-coupling reactions.

Chapter 3: Application in Lead Generation and Optimization

The true power of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one lies in its integration into the drug discovery workflow. It enables a systematic and efficient approach to both finding new active compounds (lead generation) and refining them into potent, selective drug candidates (lead optimization).

The SAR by Catalog/Synthesis Workflow

A core activity in medicinal chemistry is the elucidation of Structure-Activity Relationships (SAR), which describes how changes in a molecule's structure affect its biological activity. The 7-bromo intermediate is perfectly suited for this. Researchers can use it to generate a library of analogues where the only point of variation is the substituent at the C7 position. Screening this library against a biological target quickly reveals which types of chemical groups enhance, diminish, or abolish activity. This process is often referred to as "SAR by catalog" (if the building blocks are commercially available) or "SAR by synthesis." This approach is significantly more efficient than synthesizing each compound from scratch.

The value of using such bromo precursors for SAR investigation is well-documented, as it allows for the rapid ranking of different substituents to guide the next round of synthesis.[10]

Caption: A typical drug discovery workflow utilizing the 7-bromo intermediate.

Chapter 4: Case Studies in Targeted Therapy

The utility of the 7-bromo-naphthyridinone scaffold is best illustrated through its application in developing inhibitors for key disease-relevant enzymes, particularly protein kinases in oncology.

Development of Potent Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] The 1,8-naphthyridinone scaffold is an excellent starting point for kinase inhibitors, and the C7 position often provides a vector for substituents that can interact with the solvent-exposed region of the ATP-binding pocket or form key interactions with the hinge region.[10]

For instance, in the development of inhibitors for c-Met, a receptor tyrosine kinase implicated in various cancers, derivatives of the 1,8-naphthyridin-4-one scaffold have shown significant promise.[12][13] By starting with the 7-bromo intermediate, researchers can systematically introduce a variety of aryl and heteroaryl groups via Suzuki coupling. Screening these compounds allows for the identification of substituents that maximize potency and selectivity. One study found that introducing double electron-withdrawing groups on a terminal phenyl ring attached at this position was a key factor in improving biological activity against cancer cell lines.[13]

| Compound ID | C7-Substituent (via Bromo Intermediate) | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| 49 | 1-Methyl-1H-pyrazol-4-yl | Aurora A | 13 | - | [14] |

| 49 | 1-Methyl-1H-pyrazol-4-yl | Aurora B | 107 | - | [14] |

| 51 | (pyrrolo[2,3-d]pyrimidin-4-yl)aniline | c-Met | - | A549 (0.66 µM) | [12][13] |

| 36 | Substituted Indazole | PKMYT1 | < 10 (Biochemical) | - | [4] |

Table 1: Examples of potent kinase inhibitors derived from functionalization at the 7-position of a naphthyridine or related core, illustrating the impact of the C7 substituent on biological activity.

Advancements in Antimicrobial Agents

Beyond oncology, the scaffold continues to be relevant in combating infectious diseases. The rise of multidrug-resistant bacteria necessitates novel therapeutic strategies.[15] Research has shown that certain 1,8-naphthyridine derivatives, while not potently bactericidal on their own, can act as modulators that enhance the activity of existing antibiotics like fluoroquinolones.[15] The 7-bromo intermediate provides an ideal platform for creating libraries of compounds to screen for this synergistic activity, potentially revitalizing the efficacy of older drugs against resistant strains. Furthermore, the introduction of bromine itself has been shown to enhance the antibacterial activity of some naphthyridine derivatives.[2]

Chapter 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a key reaction utilizing the 7-bromo intermediate. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 7-(4-methoxyphenyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one from the 7-bromo precursor.

Materials:

-

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Argon or Nitrogen gas supply

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: Flame-drying the glassware removes adsorbed water, which can otherwise interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation. An excess is used to ensure the reaction goes to completion.

-

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this solid mixture to the reaction flask.

-

Causality: The active catalyst is Pd(0), which is formed in situ from the Pd(II) precursor. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its decomposition and facilitating the steps of the catalytic cycle (oxidative addition, reductive elimination). A 1:4 ratio of Pd:ligand is common for this purpose.

-

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and degassed water to the flask (typically in a 4:1 to 10:1 ratio). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Causality: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalytic turnover. The mixed solvent system (dioxane/water) is effective at dissolving both the organic starting materials and the inorganic base.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.

-

-

Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Causality: The aqueous work-up removes the inorganic salts (K₂CO₃) and any remaining water-soluble components. Ethyl acetate is a common solvent for extracting organic products.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(4-methoxyphenyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts based on polarity.

-

Conclusion and Future Outlook

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is more than just another chemical building block; it is a strategic tool that accelerates the drug discovery process. Its value is derived from the synthetic versatility imparted by the C7-bromo group, which serves as a reliable and efficient handle for exploring vast, relevant chemical space through modern cross-coupling chemistry. The ability to rapidly generate focused libraries of analogues around a privileged core makes it an indispensable asset for SAR studies, lead generation, and lead optimization.

As drug discovery moves towards increasingly complex modalities like PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, the need for versatile scaffolds with predictable points for modification will only grow. The 7-bromo-1,8-naphthyridinone core is well-positioned to serve as a foundational piece in the design of these next-generation therapeutics, continuing its legacy as a truly privileged scaffold in medicinal chemistry.

References

- BenchChem. (n.d.). Discovery and history of 1,8-naphthyridine compounds.

-

Yadav, P., & Kumar, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. Retrieved from [Link]

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini Reviews in Medicinal Chemistry.

- Bentham Science. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.

-

Organic Syntheses. (n.d.). The mixture is allowed to cool to ambient temperature and an orange slurry forms. The solvent is removed by rotary evaporation (60 °C, 16 mmHg) to afford a red-brown solid (Figure 3). Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment | Request PDF. Retrieved from [Link]

-

Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.

-

Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sancineto, L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(4), 731-742.

-

Szeliga, J., & Gierczak, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from [Link]

-

Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273.

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF. Retrieved from [Link]

-

Wang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lolli, M. L., & Cena, C. (2019). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of functionalized tetrahydrodibenzo[b,g][1][3]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Retrieved from [Link]

-

da Silva, A. C. G., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Retrieved from [Link]

-

Elsevier. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Retrieved from [Link]

-

Zaib, S., et al. (2023).[1][3]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18274. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 1,8-Naphthyridinone Compounds in Cancer Cells

Executive Summary

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms through which 1,8-naphthyridinone compounds exert their cytotoxic effects on cancer cells. We synthesize findings from numerous studies to elucidate their roles as multi-faceted agents that primarily disrupt fundamental cellular processes such as DNA repair, cell cycle progression, and programmed cell death. Key mechanisms of action include the inhibition of critical enzymes like Poly (ADP-ribose) polymerase (PARP) and Topoisomerase II, the modulation of various protein kinases, and the induction of G2/M cell cycle arrest leading to apoptosis. This document details the signaling pathways involved, presents robust experimental protocols for mechanism-of-action studies, and provides a framework for interpreting the resulting data, aiming to guide future research and development of this promising class of anticancer agents.

Introduction: The Rise of the 1,8-Naphthyridine Scaffold

Cancer remains a formidable challenge in global health, largely due to therapeutic resistance and the limitations of existing chemotherapies.[1][3] This has fueled the search for novel molecular scaffolds that can target cancer-specific vulnerabilities. The 1,8-naphthyridine (NP) core, a nitrogen-containing heterocyclic system, has garnered significant attention for its versatile biological profile, which includes antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][4][5][6][7] The structural rigidity and unique electronic properties of the 1,8-naphthyridinone ring system allow for specific interactions with various biological targets, making it an ideal foundation for the design of potent and selective therapeutic agents.[6][8] Early derivatives demonstrated general cytotoxicity, but recent research has focused on designing compounds that target specific enzymatic and signaling pathways dysregulated in cancer.[9][10] This guide will delve into the specific molecular interactions and cellular consequences that define their anticancer activity.

Core Mechanisms of Action in Cancer Cells

1,8-Naphthyridinone compounds do not operate via a single mechanism but rather engage multiple, often interconnected, cellular pathways to induce cancer cell death. This multi-targeted approach may be key to overcoming the resistance mechanisms that plague single-target therapies.

Disruption of DNA Damage Response (DDR) Pathways

A primary and potent mechanism of action for many 1,8-naphthyridinone derivatives is the inhibition of key enzymes within the DNA Damage Response (DDR) network.[11] Cancer cells, which often have compromised DDR pathways (e.g., BRCA1/2 mutations), become uniquely reliant on the remaining repair mechanisms, creating a vulnerability that can be exploited.[12][13]

-

Topoisomerase II (Topo II) Inhibition: Several 1,8-naphthyridine derivatives function as Topo II inhibitors.[14][15] Topo II is essential for managing DNA topology during replication and transcription by creating transient double-strand breaks (DSBs).[15] These compounds intercalate into the DNA or bind to the Topo II-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to an accumulation of permanent DSBs, which, if unrepaired, trigger cell cycle arrest and apoptosis.[6][16] This mechanism is particularly effective in rapidly proliferating cancer cells.

-

PARP Inhibition and Synthetic Lethality: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand breaks (SSBs) in DNA through the Base Excision Repair (BER) pathway.[12][17][18] When PARP is inhibited, unrepaired SSBs are converted into more lethal DSBs during DNA replication.[12] In cancer cells with pre-existing defects in DSB repair (e.g., mutations in BRCA1/2, which are key to the Homologous Recombination pathway), the inhibition of PARP leads to a state of "synthetic lethality."[17][19] The cell is unable to repair the accumulating DSBs, resulting in genomic catastrophe and cell death.[12] Some 1,8-naphthyridinone compounds are being explored for this targeted therapeutic strategy.

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a hallmark of the disease. 1,8-naphthyridinone compounds have been shown to directly interfere with the cell cycle machinery, preventing cancer cells from completing division.

-

G2/M Phase Arrest: A significant body of evidence demonstrates that these compounds can induce a robust cell cycle arrest at the G2/M transition phase.[14][20] This arrest is often a consequence of the DNA damage described above. The cell's internal checkpoints, such as the one governed by the ATM/ATR kinases, detect the DNA damage and halt the cell cycle to allow time for repair. When the damage is irreparable, this prolonged arrest serves as a prelude to apoptosis.[20] Furthermore, some derivatives may directly affect the microtubular network, impairing the formation of the mitotic spindle required for cell division.[20]

Induction of Apoptosis

Ultimately, the accumulation of DNA damage and cell cycle disruption culminates in the activation of programmed cell death, or apoptosis.

-

Mitochondrial (Intrinsic) Pathway: Studies on specific 4-phenyl-1,8-naphthyridine derivatives reveal a classic induction of the intrinsic apoptotic pathway.[20] The mechanism involves distinct alterations to the mitochondria, beginning with an increase in mitochondrial membrane potential (MMP), followed by a subsequent collapse of the MMP. This loss of membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, dismantling the cell in an orderly fashion.[20]

Kinase Inhibition

The kinome represents a major target class in oncology, and 1,8-naphthyridine derivatives have been successfully designed as inhibitors of several key protein kinases.[1][3]

-

Receptor Tyrosine Kinases (RTKs): Derivatives have been developed to target RTKs like the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, which are often overexpressed or hyperactivated in various cancers, driving proliferation and metastasis.[1][3]

-

Other Serine/Threonine Kinases: Compounds have also been shown to inhibit other crucial kinases, including TGF-beta receptor kinases, Casein Kinase 2 (CK2), and PKMYT1, a key regulator of the G2/M transition.[1][21][22][23] Inhibition of these targets disrupts vital signaling pathways that cancer cells depend on for growth and survival.

Experimental Validation: A Methodological Guide

Elucidating the precise mechanism of action of a novel 1,8-naphthyridinone compound requires a logical and systematic series of experiments. The choice of each assay is predicated on the results of the previous one, creating a self-validating workflow from broad cytotoxicity to specific molecular interactions.

Phase 1: Determining Antiproliferative Activity

Objective: To quantify the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

-

Methodology: MTT or MTS Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HepG-2 for liver, A549 for lung) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 1,8-naphthyridinone compound (e.g., from 0.01 µM to 100 µM) for a specified duration (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

-

-

Causality and Rationale: This initial screening is crucial to establish the potency of the compound and identify sensitive cell lines.[4] The IC50 value provides a quantitative measure of efficacy and guides the concentration range for all subsequent mechanistic assays.[4]

Phase 2: Investigating Effects on Cell Cycle and Apoptosis

Objective: To determine if the compound's antiproliferative effect is due to cell cycle arrest and/or induction of apoptosis.

-

Methodology: Flow Cytometry for Cell Cycle Analysis

-

Treatment: Treat cells in 6-well plates with the compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells (including floating cells) and fix them in cold 70% ethanol to permeabilize the membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.

-

Acquisition and Analysis: Analyze the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Methodology: Annexin V-FITC/PI Apoptosis Assay

-

Treatment and Harvesting: Treat and harvest cells as described above.

-

Staining: Resuspend live cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells only when the membrane is compromised in late apoptosis/necrosis).

-

Acquisition and Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

-

Causality and Rationale: These assays directly test the hypotheses generated from the viability data. A significant accumulation of cells in the G2/M phase would confirm cell cycle arrest.[14] A corresponding increase in the Annexin V-positive population would validate that the ultimate fate of these arrested cells is apoptosis.[14]

Phase 3: Uncovering the Molecular Mechanism

Objective: To identify the specific proteins and signaling pathways modulated by the compound.

-

Methodology: Western Blotting

-

Protein Extraction: Treat cells with the compound, then lyse them to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., PARP, cleaved PARP, γH2AX for DNA damage, Cyclin B1 for G2/M phase, cleaved Caspase-3, Bax, Bcl-2 for apoptosis). Follow with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Causality and Rationale: Western blotting provides direct evidence of target engagement and pathway modulation. For example, an increase in the DNA damage marker γH2AX would support a DNA-damaging mechanism.[24] The appearance of cleaved PARP and cleaved Caspase-3 bands is a definitive marker of apoptosis.[6] Changes in the levels of cell cycle regulators like Cyclin B1 can confirm the mechanism of G2/M arrest.

-

Methodology: In Vitro Target-Based Assays

-

Topo II Inhibition Assay: Use a commercial kit that measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II. The inhibition is visualized by the failure of the kDNA to enter an agarose gel.

-

Kinase Inhibition Assay: Utilize enzymatic assays (e.g., using services like the Roche kinome screen or commercial kits) that measure the phosphorylation of a specific substrate by a purified kinase in the presence of the compound and ATP.[23]

-

-

Causality and Rationale: These assays confirm direct interaction with a purified molecular target, distinguishing direct inhibitors from compounds that affect pathways indirectly. A positive result in these assays provides conclusive evidence for the specific molecular initiating event.

Data Synthesis and Visualization

Quantitative Data Summary

The antiproliferative activity of 1,8-naphthyridinone derivatives is typically summarized by their IC50 values across various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | MIAPaCa (Pancreatic) | 0.41 | [4] |

| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | K-562 (Leukemia) | 0.77 | [4] |

| 1,8-Naphthyridine-C-3'-heteroaryl (Cpd 29) | PA-1 (Ovarian) | 0.41 | [4] |

| 1,8-Naphthyridine-3-carboxamide (Cpd 12) | HBL-100 (Breast) | 1.37 | [7] |

| 2-phenyl-7-methyl-1,8-naphthyridine (Cpd 10c) | MCF7 (Breast) | 1.47 | [10] |

| 2-phenyl-7-methyl-1,8-naphthyridine (Cpd 8d) | MCF7 (Breast) | 1.62 | [10] |

Signaling Pathway and Workflow Diagrams

Visualizing complex biological and experimental processes is essential for clarity and comprehension.

Caption: Mechanism of DNA Damage Response (DDR) inhibition by 1,8-naphthyridinone compounds.

Caption: Logical workflow for the experimental validation of the mechanism of action.

Conclusion and Future Directions

The 1,8-naphthyridinone scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. Their ability to simultaneously target multiple critical pathways in cancer cells—most notably DNA repair, cell cycle progression, and apoptosis—positions them as compelling candidates for further development. The inhibition of Topoisomerase II and PARP, leading to synthetic lethality in genetically-defined tumors, is a particularly promising therapeutic strategy.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific targets (e.g., PARP1 vs. PARP2, or specific kinases) to minimize off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of 1,8-naphthyridinone compounds with other anticancer agents, such as other DDR inhibitors, immune checkpoint inhibitors, or traditional chemotherapy. [17]* Pharmacokinetic and In Vivo Studies: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Biomarker Discovery: Identifying predictive biomarkers (e.g., specific DNA repair deficiencies) to select patient populations most likely to respond to these targeted therapies.

By continuing to explore the rich medicinal chemistry of 1,8-naphthyridinones and applying the rigorous mechanistic validation workflows outlined in this guide, the scientific community can unlock the full therapeutic potential of this important class of compounds.

References

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. Available from: [Link]

-

ACS Combinatorial Science. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Publications. Available from: [Link]

-

Capozzi, A., Mantuano, E., Matarrese, P., Saccomanni, G., Manera, C., Mattei, V., Gambardella, L., Malorni, W., Sorice, M., & Misasi, R. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 653–662. Available from: [Link]

-

ResearchGate. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Available from: [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available from: [Link]

-

ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]

-

ResearchGate. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents | Request PDF. Available from: [Link]

-

Google Patents. (2011). 2,4-DIARYL-SUBSTITUTEDN[4][21]APHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Available from:

-

WIPO Patentscope. (2012). WO/2012/000595 2,4- DIARYL - SUBSTITUTED [4][21]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Available from: [Link]

-

National Center for Biotechnology Information. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC. Available from: [Link]

-

ResearchGate. (2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]

-

ResearchGate. (2025). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF. Available from: [Link]

-

PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available from: [Link]

-

PubMed. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]

-

MedNexus. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. Available from: [Link]

-

PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]

-

Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. Available from: [Link]

-

National Center for Biotechnology Information. (2023).-[4][21]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. Available from: [Link]

-

Oncoscience. (2024). Molecular mechanism of PARP inhibitor resistance. Available from: [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]

-

ecancer. (2012). New mechanism of action for PARP inhibitors discovered. Available from: [Link]

-

National Center for Biotechnology Information. (2025). 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. PMC. Available from: [Link]

-

Crown Bioscience. (2024). DNA Damage Response and DNA Repair in Cancer. Blog. Available from: [Link]

-

Encyclopedia.pub. (2021). DNA Damage Repair for Cancer. Available from: [Link]

-

ResearchGate. (n.d.). DNA damage repair pathways. The 5 DNA damage response pathways are... Available from: [Link]

Sources

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. researchgate.net [researchgate.net]

- 15. mednexus.org [mednexus.org]

- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ‘Where is my gap’: mechanisms underpinning PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oncoscience | Molecular mechanism of PARP inhibitor resistance [oncoscience.us]

- 20. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 23. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DNA Damage Repair for Cancer | Encyclopedia MDPI [encyclopedia.pub]

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Versatile Scaffold for Peptidomimetics and Kinase Inhibitors

[1]

Executive Summary & Structural Significance

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 64942-87-6) is a high-value heterocyclic intermediate, primarily utilized in the design of arginine mimetics and kinase inhibitors .[1] Its structure features a fused bicyclic system: a pyridine ring bearing a bromine atom at position 7, fused to a piperidin-4-one ring.[1]

This scaffold is chemically distinct due to its three orthogonal vectors for diversification:

-

C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

N1-Amine: A nucleophilic center for alkylation or acylation, often used to attach hydrophobic tails or linker domains.[1]

-

C4-Ketone: A versatile electrophile amenable to reduction, reductive amination, or condensation reactions.[1]

In medicinal chemistry, this core is most famous as the precursor to 5,6,7,8-tetrahydro-1,8-naphthyridine , a privileged pharmacophore that mimics the side-on salt-bridge interaction of the arginine guanidinium group with aspartate residues in integrin receptors (e.g.,

Physicochemical Profile